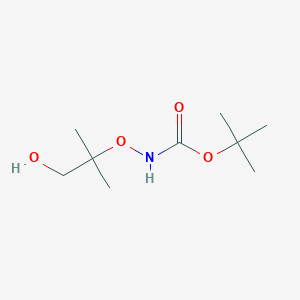

1-hydroxy-2-méthylpropan-2-yl (tert-butoxycarbonyl)aminooxy

Vue d'ensemble

Description

2-(N-Boc-aminooxy)-2-methylpropan-1-ol is a chemical compound that features a tert-butoxycarbonyl (Boc) protected aminooxy group attached to a 2-methylpropan-1-ol backbone

Applications De Recherche Scientifique

2-(N-Boc-aminooxy)-2-methylpropan-1-ol has several applications in scientific research:

Mécanisme D'action

Target of Action

It’s known that aminooxy compounds can selectively react with aldehydes and ketones . These targets play crucial roles in various metabolic processes .

Mode of Action

The compound’s mode of action involves its aminooxy group selectively reacting with aldehydes and ketones produced during certain metabolic processes . This selective reactivity allows the compound to influence these processes .

Biochemical Pathways

Given its reactivity with aldehydes and ketones, it’s likely that it impacts metabolic pathways involving these compounds .

Result of Action

Its ability to selectively react with aldehydes and ketones suggests it could influence cellular processes involving these compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Boc-aminooxy)-2-methylpropan-1-ol typically involves the protection of an aminooxy group with a Boc group. One common method involves the reaction of 2-aminooxy-2-methylpropan-1-ol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for 2-(N-Boc-aminooxy)-2-methylpropan-1-ol are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions

2-(N-Boc-aminooxy)-2-methylpropan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Substitution: The aminooxy group can participate in nucleophilic substitution reactions, particularly with aldehydes and ketones to form oxime ethers.

Deprotection: The Boc group can be removed under acidic conditions to yield the free aminooxy compound.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

Substitution: Aldehydes and ketones in the presence of mild acids or bases.

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection.

Major Products Formed

Oxidation: Corresponding aldehydes or ketones.

Substitution: Oxime ethers.

Deprotection: Free aminooxy compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(N-Boc-aminooxy)acetic acid: Similar in structure but with an acetic acid backbone.

2-(N-Boc-aminooxy)-4-methylpentanoic acid: Features a longer carbon chain.

Bis-(N-Boc-aminooxy)-PEG3: Contains a polyethylene glycol spacer for increased solubility and stability.

Uniqueness

2-(N-Boc-aminooxy)-2-methylpropan-1-ol is unique due to its specific structure, which combines the reactivity of the aminooxy group with the stability provided by the Boc protecting group. This makes it particularly useful in applications requiring selective reactivity and protection.

Propriétés

IUPAC Name |

tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)oxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4/c1-8(2,3)13-7(12)10-14-9(4,5)6-11/h11H,6H2,1-5H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOGLEOIAQNHQHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOC(C)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445705 | |

| Record name | 2-(N-Boc-aminooxy)-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211812-04-3 | |

| Record name | 2-(N-Boc-aminooxy)-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B1337705.png)

![(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-phenylpropanamide](/img/structure/B1337713.png)

![{2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B1337724.png)